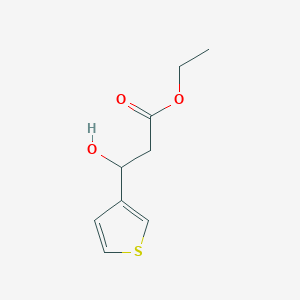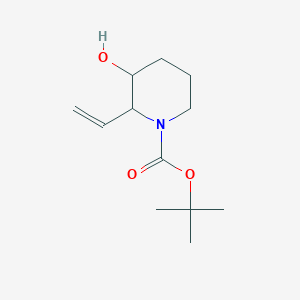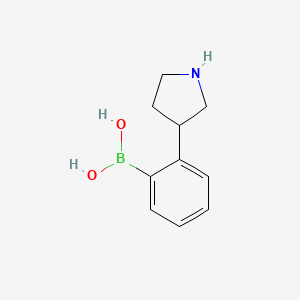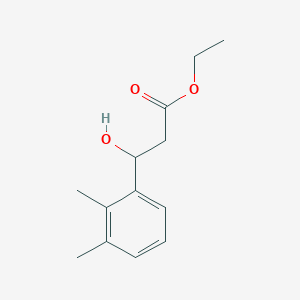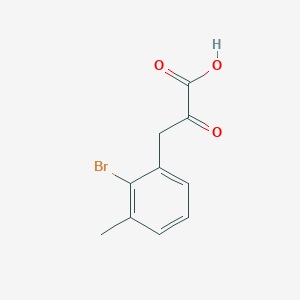![molecular formula C11H21NO2 B13681871 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol](/img/structure/B13681871.png)
9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol is a spirocyclic compound characterized by its unique structural feature, which combines the flexibility of aliphatic compounds with a limited number of degrees of freedom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol typically involves the Prins cyclization reaction. The reaction conditions often include the use of methanesulfonic acid (MeSO₃H) as a catalyst and but-3-en-1-ol as a reactant .
Industrial Production Methods
the complexity of the chemical synthesis of spirocyclic structures suggests that industrial production would likely involve optimization of the Prins cyclization reaction to improve yield and scalability .
Chemical Reactions Analysis
Types of Reactions
9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol undergoes various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes .
Scientific Research Applications
9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol involves its interaction with specific molecular targets and pathways. For example, it has been characterized as a potent inhibitor of the MmpL3 protein of Mycobacterium tuberculosis, a member of the MmpL family of transporters required for the survival of the bacterium . This inhibition disrupts the transport of essential molecules, leading to the death of the bacterial cells .
Comparison with Similar Compounds
Similar Compounds
1-Oxa-9-azaspiro[5.5]undecan-4-ol: A similar compound with a different substituent at position 9.
9-Benzyl-1-oxa-9-azaspiro[5.5]undecan-4-yl methanesulfonate: Another derivative with a benzyl group at position 9.
9-Methyl-1-oxa-9-azaspiro[5.5]undecan-4-amine dihydrochloride: A related compound with an amine group at position 4.
Uniqueness
The uniqueness of 9-Ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol lies in its specific structural configuration and the presence of an ethyl group at position 9.
Properties
Molecular Formula |
C11H21NO2 |
|---|---|
Molecular Weight |
199.29 g/mol |
IUPAC Name |
9-ethyl-1-oxa-9-azaspiro[5.5]undecan-4-ol |
InChI |
InChI=1S/C11H21NO2/c1-2-12-6-4-11(5-7-12)9-10(13)3-8-14-11/h10,13H,2-9H2,1H3 |
InChI Key |
YJHJCZGLYWNXBH-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCC2(CC1)CC(CCO2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-Methoxy-2-(4-methoxyphenyl)imidazo[1,2-a]pyridine](/img/structure/B13681790.png)
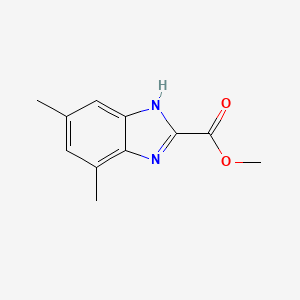

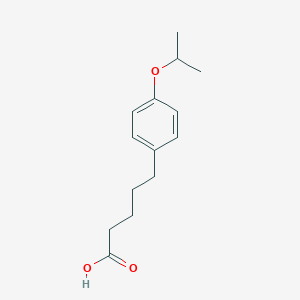
![tert-Butyl 4-hydroxy-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B13681820.png)
